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Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B1651525

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) concerning the degradation pathways of Tofacitinib metabolite-1.

Frequently Asked Questions (FAQS)

Q1: What is Tofacitinib Metabolite-1?

Al: Tofacitinib Metabolite-1, identified by CAS number 1640971-51-2, is an oxidized
metabolite of Tofacitinib.[1][2][3][4] Its chemical name is 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile.[3][4] This
metabolite is formed through the metabolic oxidation of the pyrrolopyrimidine ring of the parent
tofacitinib molecule.

Q2: What are the primary metabolic pathways of Tofacitinib?

A2: Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, mainly
CYP3A4 and to a lesser extent CYP2C19.[5] The main metabolic pathways include:

» Oxidation of the pyrrolopyrimidine and piperidine rings.
o Oxidation of the piperidine ring side-chain.

» N-demethylation.
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e Glucuronidation.[5] In vitro studies using human liver microsomes have identified a geminal
diol metabolite (MX) that results from the loss of the nitrile group, which is then further
oxidized or reduced to alcohol (M2) and acid (M4) metabolites.[6]

Q3: What are the expected degradation pathways for Tofacitinib Metabolite-1?

A3: While specific forced degradation studies on Tofacitinib Metabolite-1 are not extensively
published, its degradation pathways can be inferred from studies on the parent drug, tofacitinib,
and its chemical structure. Tofacitinib is known to be susceptible to hydrolysis under acidic and
basic conditions at the amide and cyano positions and is also sensitive to oxidative
degradation.[7] Therefore, Metabolite-1 is likely susceptible to similar degradation mechanisms,
particularly hydrolysis of the propanenitrile moiety and further oxidation of the pyrrolopyrimidine
ring.

Q4: What are the common challenges in analyzing Tofacitinib and its metabolites?

A4: Common challenges in the bioanalysis of tofacitinib and its metabolites using methods like
LC-MS/MS include ion suppression from the biological matrix, poor retention of polar
metabolites on reverse-phase columns, and the potential for in-source fragmentation or
degradation of metabolites.[8][9] Careful optimization of sample preparation, chromatographic
separation, and mass spectrometry parameters is crucial to mitigate these issues.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental
analysis of Tofacitinib Metabolite-1 degradation.
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Issue

Possible Cause(s)

Troubleshooting Steps

Poor peak shape or splitting
for Metabolite-1

- Inappropriate mobile phase
pH.- Column degradation or
contamination.- Co-elution with

interfering substances.

- Adjust mobile phase pH to
ensure the analyte is in a
single ionic form.- Use a guard
column and/or flush the
analytical column with a strong
solvent.- Optimize the gradient
elution profile to improve

separation.

Low sensitivity or poor
detection of Metabolite-1

- Suboptimal ionization in the
MS source.- lon suppression
from matrix components.-

Inefficient extraction from the

sample matrix.

- Optimize MS parameters
(e.g., spray voltage, gas flows,
temperature).- Improve sample
clean-up using solid-phase
extraction (SPE) or liquid-liquid
extraction (LLE).- Use a
deuterated internal standard to
compensate for matrix effects.
[10]

Inconsistent retention times

- Fluctuations in mobile phase
composition or flow rate.-
Temperature variations in the

column compartment.- Column

aging.

- Ensure proper mixing and
degassing of the mobile
phase.- Use a thermostatically
controlled column
compartment.- Equilibrate the
column sufficiently before each
run and monitor column

performance.

Appearance of unexpected

peaks in degradation studies

- Secondary degradation of
primary products.- Interaction
with excipients or buffer
components.- Contamination

of reagents or solvents.

- Analyze samples at multiple
time points to track the
formation and disappearance
of degradants.- Run control
samples (placebo, buffer
alone) under the same stress
conditions.- Use high-purity,
LC-MS grade reagents and

solvents.
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Difficulty in achieving mass
balance in forced degradation

studies

- Formation of non-UV active

or volatile degradants.-

Adsorption of analytes to

container surfaces.-
Incomplete elution from the
HPLC column.

- Use a mass-sensitive
detector (e.g., CAD, ELSD) in
addition to UV.- Use silanized
glassware to minimize
adsorption.- Employ a stronger
solvent at the end of the
gradient to elute any strongly

retained compounds.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and stability of

tofacitinib, which can serve as a reference for studies on its metabolites.

Table 1: LC-MS/MS Parameters for Tofacitinib Analysis

Parameter Value Reference
UPLC BEH C18 (50 x 2.1 mm,

Column [10]
1.7 pum)
Acetonitrile and 10.0 mM

Mobile Phase ammonium acetate, pH 4.5 [10]
(75:25, viv)

Flow Rate 0.8 mL/min [8]

Injection Volume 10 pL [8]

Column Temperature 45°C [8]

o Positive Electrospray

lonization Mode o [10]
lonization (ESI+)

MRM Transition (Tofacitinib) m/z 313.3 -> 149.2 [10]

MRM Transition (Internal m/z 317.4 -> 149.2 (Tofacitinib- [10]

Standard)

13C3,15N)

Table 2: Summary of Tofacitinib Forced Degradation Studies
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% Key
Stress Reagent/Co . . .
. o Duration Degradatio Degradatio Reference
Condition ndition
n (Approx.)  n Products
Hydrolysis at
Acid o amide and
) 0.1 M HCI 48 hours Significant [7]
Hydrolysis cyano
positions
Descyanoace
tyl-tofacitinib
Base _
) 0.05 NNaOH 10 minutes ~25% and an [8]
Hydrolysis
unknown
degradant
Oxidation at
o o the pyrrole
Oxidation 3% H202 7 days Significant ] [7]
ring double
bond
Increased
degradation -
Thermal 50°C 6 hours ) Not specified [7]
at higher
temperatures
One
) 254 nm UV ) degradation
Photolytic ) 6 hours Minor [11]
light product
observed

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a test
compound like Tofacitinib Metabolite-1.

o Preparation of Reagents:
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o Prepare a 100 mM potassium phosphate buffer (pH 7.4).
o Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

o Prepare a NADPH regenerating system solution containing MgClz, NADP+, glucose-6-
phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

o Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5
mg/mL in the phosphate buffer.

Incubation:
o Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

o In a 96-well plate, add the test compound to the microsomal suspension to achieve a final
concentration of 1 pM.

o Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
The final incubation volume is typically 200 pL.

o Incubate the plate at 37°C with shaking.
Time-Point Sampling:

o At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3
volumes of ice-cold acetonitrile containing an internal standard.

o The O-minute time point is typically prepared by adding the stop solution before the
NADPH regenerating system.

Sample Processing and Analysis:
o Centrifuge the plate to precipitate proteins.
o Transfer the supernatant to a new plate for LC-MS/MS analysis.

o Analyze the samples to determine the percentage of the test compound remaining at each
time point relative to the 0-minute sample.
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o Data Analysis:

o

Plot the natural logarithm of the percentage of compound remaining versus time.

[¢]

Determine the elimination rate constant (k) from the slope of the linear regression.

[e]

Calculate the in vitro half-life (t1/2) as 0.693/k.

[e]

Calculate the intrinsic clearance (Cl_int) based on the half-life and microsomal protein
concentration.

Protocol 2: Forced Degradation Study

This protocol describes a general approach for conducting forced degradation studies on a
drug substance like Tofacitinib Metabolite-1.

e Sample Preparation:

o Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.

e Stress Conditions:

o Acid Hydrolysis: Mix the stock solution with 0.1 M HCI and incubate at a controlled
temperature (e.g., 60°C).

o Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room
temperature or a slightly elevated temperature.

o Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep it at room
temperature, protected from light.

o Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a
stability chamber.

o Photolytic Degradation: Expose the drug substance (both solid and in solution) to light
providing an overall illumination of not less than 1.2 million lux hours and an integrated
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near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B
guidelines.[12]

o Control Sample: Prepare a control sample by diluting the stock solution in the same
solvent and keeping it under normal storage conditions.

e Time-Point Sampling and Neutralization:

o Withdraw aliquots from the stressed samples at various time points (e.g., 2, 6, 24, 48
hours).

o Neutralize the acid and base hydrolysis samples before analysis.
e Analysis:

o Analyze the stressed and control samples by a validated stability-indicating HPLC or
UPLC method, preferably with a mass spectrometer detector to aid in the identification of
degradation products.

o The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13]

o Data Evaluation:

[e]

Calculate the percentage of degradation for the parent compound.

o

Determine the peak purity of the parent compound in the stressed samples.

[¢]

Identify and characterize the major degradation products.

[¢]

Attempt to establish a mass balance.

Visualizations
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Figure 1: Simplified metabolic pathway of Tofacitinib.
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Figure 2: General workflow for a forced degradation study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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